Technical Guide: Synthesis and Characterization of 6,7-Dibromo-4-methoxy-1H-indole
Technical Guide: Synthesis and Characterization of 6,7-Dibromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific, experimentally validated synthesis protocols and complete characterization data for 6,7-dibromo-4-methoxy-1H-indole are not detailed in readily available scientific literature based on the conducted search. This compound is cited as CAS 158920-11-7 and is understood to be an intermediate in the total synthesis of the marine alkaloid (±)-dragmacidin, as reported by Jiang, B., et al. in the Journal of Organic Chemistry (1994). This guide, therefore, presents a plausible and illustrative synthetic pathway and characterization workflow based on established chemical principles for analogous indole derivatives. The provided protocols are representative and would require optimization.
Proposed Synthetic Pathway
The synthesis of 6,7-dibromo-4-methoxy-1H-indole can be logically approached via a two-step sequence. The initial step involves the formation of the 4-methoxy-1H-indole core, followed by a regioselective dibromination of the benzene portion of the indole ring.
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Step 1: Synthesis of 4-methoxy-1H-indole. A common and effective method for this is the Batcho-Leimgruber indole synthesis, starting from 2-methyl-3-nitroanisole. This reaction proceeds via a vinylogous nitroalkane intermediate which is then reductively cyclized.
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Step 2: Dibromination. The resulting 4-methoxy-1H-indole is then subjected to electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS). The electron-donating methoxy group and the indole ring itself activate the benzene portion, directing the bromine atoms to the C6 and C7 positions.
Experimental Protocols (Illustrative)
Synthesis of 4-methoxy-1H-indole (Step 1)
This protocol is a representative example of the Batcho-Leimgruber indole synthesis.
Materials:
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2-methyl-3-nitroanisole
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N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
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Pyrrolidine
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Dimethylformamide (DMF), anhydrous
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Palladium on carbon (10% Pd/C) or Raney Nickel
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Hydrazine hydrate or Hydrogen gas (H₂)
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Methanol (MeOH)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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A solution of 2-methyl-3-nitroanisole (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., Nitrogen).
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Pyrrolidine (1.2 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq) are added to the solution.
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The reaction mixture is heated to reflux (approx. 110-120 °C) for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude enamine intermediate.
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The crude enamine is dissolved in a suitable solvent such as methanol or a THF/methanol mixture.
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A catalytic amount of 10% Pd/C or Raney Nickel is carefully added to the solution.
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The mixture is either placed under a hydrogen atmosphere (balloon or Parr shaker) or treated with hydrazine hydrate (3-5 eq) portion-wise at room temperature. The reductive cyclization is often exothermic.
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The reaction is stirred until TLC analysis indicates the complete consumption of the intermediate.
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The catalyst is removed by filtration through a pad of Celite®, washing with methanol.
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The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water, saturated NaHCO₃ solution, and brine.
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The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
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The crude product is purified by flash column chromatography on silica gel to afford 4-methoxy-1H-indole.
Synthesis of 6,7-dibromo-4-methoxy-1H-indole (Step 2)
This protocol describes a representative electrophilic bromination.
Materials:
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4-methoxy-1H-indole (1.0 eq)
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N-Bromosuccinimide (NBS) (2.1 eq)
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Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous
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Saturated sodium thiosulfate solution (Na₂S₂O₃)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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4-methoxy-1H-indole is dissolved in anhydrous acetonitrile or dichloromethane in a round-bottom flask protected from light.
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The solution is cooled to 0 °C in an ice bath.
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N-Bromosuccinimide (2.1 equivalents) is added portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.
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The reaction mixture is stirred at 0 °C for 1-2 hours, and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress is monitored by TLC.
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Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
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The mixture is diluted with dichloromethane and washed with saturated NaHCO₃ solution and brine.
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The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography or recrystallization to yield 6,7-dibromo-4-methoxy-1H-indole.
Characterization Data
The following tables outline the data required for the complete characterization of the final product. Specific values are not available from the searched literature.
Physical and Chromatographic Data
| Parameter | Value |
| Molecular Formula | C₉H₇Br₂NO |
| Molecular Weight | 304.97 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Yield | Data not available |
| TLC Rf | Data not available (Specify solvent system) |
Spectroscopic Data
Table 3.2.1: ¹H NMR Data Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|
| Data not available | | | | |
Table 3.2.2: ¹³C NMR Data Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
|---|
| Data not available | |
Table 3.2.3: Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]⁺ or [M]⁺ (m/z) |
|---|
| HRMS | ESI or EI | Calculated: valueFound: Data not available |
Visualization of Experimental Workflow
The following diagram illustrates the proposed logical workflow for the synthesis and characterization of 6,7-dibromo-4-methoxy-1H-indole.
Caption: Proposed workflow for synthesis and characterization.
